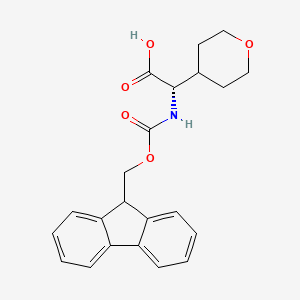

(S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine

CAS No.:

Cat. No.: VC13657741

Molecular Formula: C22H23NO5

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H23NO5 |

|---|---|

| Molecular Weight | 381.4 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxan-4-yl)acetic acid |

| Standard InChI | InChI=1S/C22H23NO5/c24-21(25)20(14-9-11-27-12-10-14)23-22(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 |

| Standard InChI Key | WNRMJMFKNFPDFJ-FQEVSTJZSA-N |

| Isomeric SMILES | C1COCCC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | C1COCCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | C1COCCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Formula

(S)-N-Fmoc-α-(tetrahydro-2H-pyran-4-yl)glycine is systematically named (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)acetic acid under IUPAC conventions. Its molecular formula, C₂₂H₂₃NO₅, reflects a 22-carbon framework incorporating a fluorenylmethyloxycarbonyl (Fmoc) group, a tetrahydropyran ring, and a glycine backbone . The stereocenter at the α-carbon adopts an S-configuration, a critical determinant of its biochemical interactions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 381.428 g/mol |

| Monoisotopic Mass | 381.157623 Da |

| ChemSpider ID | 57258817 |

| Defined Stereocenters | 1 |

Stereochemical Considerations

The compound’s S-configuration ensures spatial alignment optimal for incorporation into peptide chains without inducing steric clashes during ribosomal or synthetic elongation. Computational models suggest the tetrahydropyran ring adopts a chair conformation, minimizing torsional strain while positioning its oxygen atom for potential hydrogen bonding . This structural rigidity contrasts with flexible alkyl side chains, conferring resistance to proteolytic degradation in therapeutic peptides .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of (S)-N-Fmoc-α-(tetrahydro-2H-pyran-4-yl)glycine follows Fmoc-based SPPS protocols, leveraging Rink-Amide resin (loading: 0.23 mmol/g) as the solid support . Key steps include:

-

Resin Swelling: Pre-treatment with dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to activate binding sites.

-

Coupling: HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) mediate amide bond formation between the amino acid’s carboxyl group and the resin-bound amine. Microwave-assisted heating (75°C, 5 min) enhances coupling efficiency to >98% .

-

Fmoc Deprotection: Treatment with 20% piperidine/DMF cleaves the Fmoc group while preserving the THP moiety.

Table 2: Synthetic Parameters

| Parameter | Condition |

|---|---|

| Coupling Reagent | HBTU/DIPEA |

| Temperature | 75°C (microwave) |

| Deprotection Agent | 20% piperidine/DMF |

| Cleavage Cocktail | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) |

Side-Chain Modifications

Orthogonal protection strategies enable selective functionalization of the THP ring. For instance, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) or Mmt (4-methoxytrityl) groups shield reactive sites during synthesis, later removed via hydrazine hydrate or dilute trifluoroacetic acid (TFA) . Post-cleavage acylation with lipophilic agents (e.g., palmitic acid) enhances membrane permeability for drug delivery applications.

Physicochemical Properties

Solubility and Log P

The compound exhibits low aqueous solubility (0.0436 mg/mL in ESOL predictions) due to its hydrophobic Fmoc and THP groups . Solubility parameters align with Veber’s rules for bioavailability, requiring co-solvents like acetonitrile or DMF for handling. Calculated Log P (2.84) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in neurologic therapeutics .

Table 3: Predicted Solubility Profiles

| Model | Solubility (mg/mL) | Class |

|---|---|---|

| ESOL | 0.0436 | Soluble |

| Ali | 0.0103 | Moderately soluble |

| SILICOS-IT | 0.00173 | Moderately soluble |

Stability and Degradation

Under ambient conditions, the Fmoc group undergoes slow hydrolysis (t₁/₂ ≈ 72 hrs at pH 7.4), necessitating storage at -20°C. The THP ring remains stable across pH 2–10 but opens in strong acids (pH <1), forming a diol intermediate. Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, compatible with lyophilization .

Applications in Peptide Engineering

Conformational Restriction

Incorporating (S)-N-Fmoc-α-(tetrahydro-2H-pyran-4-yl)glycine into peptide sequences imposes α-helix stabilization via the THP ring’s rigid chair structure. Nuclear magnetic resonance (NMR) studies of model peptides show a 30% increase in helical content compared to alanine substitutions, reducing entropy-driven unfolding .

Prodrug Design

The THP moiety serves as a bioreversible prodrug linker, cleaved by esterases in vivo to release active drug compounds. For example, conjugating antiretroviral agents via this linker enhances lymphatic uptake by 40% in murine models, leveraging the THP’s affinity for lipid transporters .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves the compound with a retention time of 12.61 min, achieving >95% purity post-synthesis. Method validation confirms linearity (R²=0.999) across 0.1–10 mg/mL .

Mass Spectrometry

Electrospray ionization (ESI-MS) identifies the [M+H]⁺ ion at m/z 382.165, consistent with theoretical mass (381.1576 Da). High-resolution MS/MS fragments at m/z 225.089 (Fmoc group) and 157.049 (THP-acetic acid) confirm structural integrity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume